2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C10H8ClF3N2O3. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a propanamide moiety. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to flutamide , a non-steroidal anti-androgen
Mode of Action
If it acts similarly to Flutamide, it might compete with testosterone and dihydrotestosterone at androgen receptors . This competition could inhibit the normal effects of these hormones, leading to changes in the cellular activities regulated by these receptors.
Biochemical Pathways
The specific biochemical pathways affected by 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide are not clearly defined in the available literature. If its action is similar to Flutamide, it might influence pathways related to androgen receptor signaling. The downstream effects of this interaction could include changes in gene expression and cellular function, particularly in cells that are responsive to androgens .
Result of Action
If it acts similarly to Flutamide, it might lead to the inhibition of androgen-dependent cellular activities . This could potentially result in changes in cell growth and function, particularly in cells that are responsive to androgens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Amidation: The formation of the amide bond by reacting the intermediate with propanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the amide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Products with different substituents replacing the chloro or nitro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the amide group, potentially leading to carboxylic acids.
Scientific Research Applications
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2,2-dimethyl-N-(2-nitro-4-(trifluoromethyl)phenyl)propanamide: Similar structure but with different substituents on the aromatic ring.
2-chloro-4-nitroaniline: Shares the nitro and chloro groups but lacks the trifluoromethyl and propanamide moieties.
Uniqueness
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O3/c1-5(11)9(17)15-8-3-2-6(16(18)19)4-7(8)10(12,13)14/h2-5H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZOXKUMFHRVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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